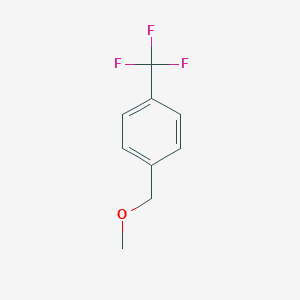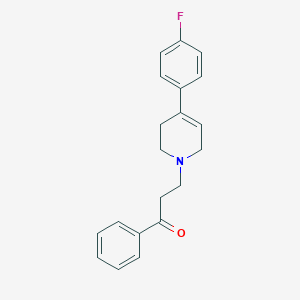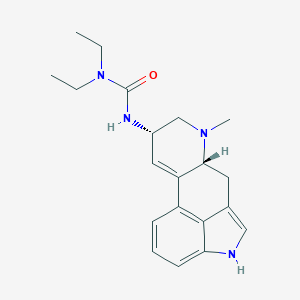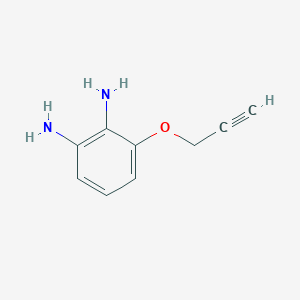
3-Prop-2-ynoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-2-ynoxybenzene-1,2-diamine, also known as PBDA, is a compound that has been studied for its potential use in various scientific research applications. PBDA is a diamine compound that contains a prop-2-ynoxy group attached to a benzene ring. This compound has been synthesized using various methods and has shown potential in a variety of scientific research fields.
Mecanismo De Acción
3-Prop-2-ynoxybenzene-1,2-diamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is accomplished by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication.
Efectos Bioquímicos Y Fisiológicos
3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Prop-2-ynoxybenzene-1,2-diamine has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in a variety of research applications. However, there are also some limitations to its use. 3-Prop-2-ynoxybenzene-1,2-diamine is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Prop-2-ynoxybenzene-1,2-diamine. One possible direction is the development of new cancer treatments based on 3-Prop-2-ynoxybenzene-1,2-diamine's anti-cancer properties. Another potential direction is the study of 3-Prop-2-ynoxybenzene-1,2-diamine's anti-inflammatory and antioxidant properties for the development of treatments for a variety of diseases. Additionally, further research is needed to better understand the mechanism of action of 3-Prop-2-ynoxybenzene-1,2-diamine and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
3-Prop-2-ynoxybenzene-1,2-diamine can be synthesized using a variety of methods, including the reaction of 3-bromo-2-propyn-1-ol with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenylacetylene with 1,2-diaminobenzene in the presence of a copper catalyst. These methods have been successful in producing 3-Prop-2-ynoxybenzene-1,2-diamine in high yields.
Aplicaciones Científicas De Investigación
3-Prop-2-ynoxybenzene-1,2-diamine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Propiedades
Número CAS |
146843-06-3 |
|---|---|
Nombre del producto |
3-Prop-2-ynoxybenzene-1,2-diamine |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-prop-2-ynoxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6,10-11H2 |
Clave InChI |
DBJAQMBBMAYNSM-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=CC(=C1N)N |
SMILES canónico |
C#CCOC1=CC=CC(=C1N)N |
Sinónimos |
1,2-Benzenediamine, 3-(2-propynyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



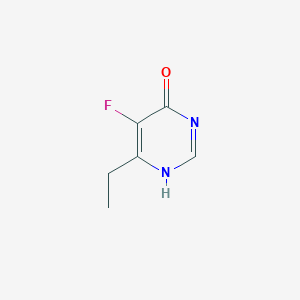
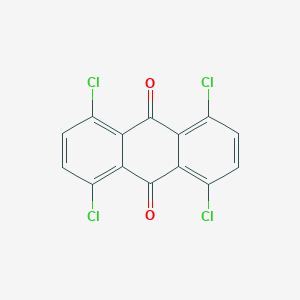
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
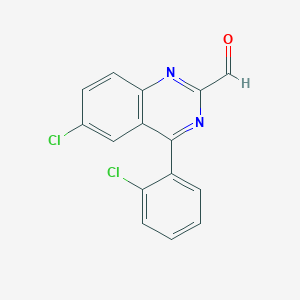


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
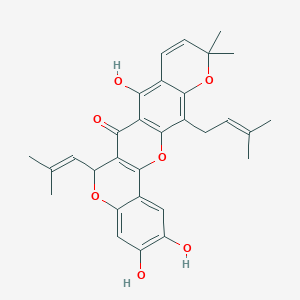
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

